1,4-dimethyl-1H-1,2,3-triazole
Overview
Description
1,4-Dimethyl-1H-1,2,3-triazole is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-1,2,3-triazole can be synthesized through several methods, with the most common being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out under mild conditions, often at room temperature, and is known for its high efficiency and regioselectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale CuAAC reactions using continuous flow reactors. These reactors allow for the efficient and scalable synthesis of the compound, ensuring consistent quality and yield. The use of heterogeneous copper catalysts, such as copper-on-charcoal, can further enhance the process by minimizing metal contamination and facilitating catalyst recovery .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazolium salts, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The methyl groups at the 1 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Triazolium salts.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Functionalized triazole derivatives with diverse chemical properties.
Scientific Research Applications
1,4-Dimethyl-1H-1,2,3-triazole has found applications in several scientific fields:
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H-1,2,3-triazole and its derivatives often involves the formation of non-covalent interactions with biological targets. These interactions include hydrogen bonding, π-π stacking, and coordination with metal ions. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal enzymatic activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it targets specific enzymes and pathways critical for the survival and proliferation of pathogens and cancer cells .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with different nitrogen atom arrangements, often used in antifungal agents like fluconazole and voriconazole.
1,5-Dimethyl-1H-1,2,3-triazole: Similar to 1,4-dimethyl-1H-1,2,3-triazole but with methyl groups at the 1 and 5 positions, affecting its chemical reactivity and biological activity.
1,2,3-Triazole: The parent compound without methyl substitutions, widely used in click chemistry and bioconjugation.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,4-dimethyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAWOLWHEQUTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570560 | |
Record name | 1,4-Dimethyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60166-43-0 | |
Record name | 1,4-Dimethyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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